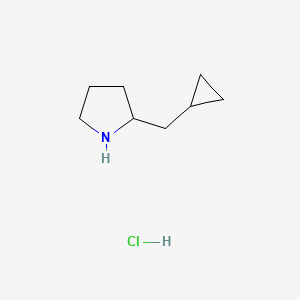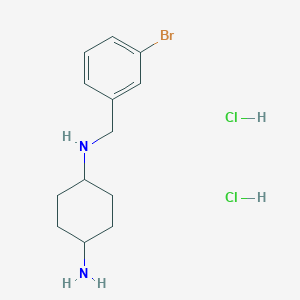![molecular formula C18H15NO2S2 B2380482 N-[(5-benzoylthiophen-2-yl)methyl]-4-methylthiophene-2-carboxamide CAS No. 1797965-07-1](/img/structure/B2380482.png)
N-[(5-benzoylthiophen-2-yl)methyl]-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a study describes the synthesis of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors . Another study describes a facile and convenient synthesis of bis-heterocyclic systems incorporating a thieno-[2,3-b]thiophene moiety .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For instance, a study describes the structure of N-[(5-benzoylthiophen-2-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide, which contains a total of 59 bonds, including 34 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 2 double bonds, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), 1 ketone (aromatic), 1 ether (aliphatic), and 1 ether .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been described in the literature. For instance, a study describes the synthesis and therapeutic potential of imidazole-containing compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in several studies. For instance, a study describes the optoelectronic processes in covalent organic frameworks . Another study mentions that N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide has a molecular weight of 367.48.Scientific Research Applications
Antimicrobial Activity
Research into thiophene derivatives, including structures similar to N-((5-benzoylthiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide, has demonstrated significant antimicrobial activity. These compounds have been tested against a range of bacterial and fungal strains, showing effectiveness at low concentrations. The presence of thiophene and benzoyl groups is instrumental in their antimicrobial efficacy, indicating potential for development into novel antimicrobial agents with specific applications in combating bacterial and fungal infections (Limban et al., 2011).
Anticancer Evaluation
Thiophene derivatives have also been explored for their anticancer properties. Studies involving substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a structural resemblance with the compound , have shown moderate to excellent anticancer activity against various cancer cell lines. This research suggests that the manipulation of thiophene and benzoyl units within these compounds can yield significant anticancer activity, highlighting a promising avenue for the development of new cancer therapies (Ravinaik et al., 2021).
Organic Synthesis and Material Science
The synthesis of thiophene and benzoyl-containing compounds like N-((5-benzoylthiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide plays a crucial role in material science and organic chemistry. These compounds are integral in creating polymers and small molecules with specific electronic, optical, and structural properties. Their application in creating novel materials for electronic devices, such as organic solar cells, highlights their versatility and importance in advancing technology and developing new materials with enhanced performance (Kumari et al., 2017).
Future Directions
The future directions of research involving similar compounds have been discussed in the literature. For instance, a study describes the synthesis of new thieno[2,3-b]-thiophene derivatives and their potential applications . Another study mentions that N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide is a versatile material used in diverse scientific research.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S2/c1-12-9-16(22-11-12)18(21)19-10-14-7-8-15(23-14)17(20)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLMGYGPBHXXSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)


![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)
![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)

![ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2380411.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)

![ethyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380415.png)


![N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide](/img/structure/B2380421.png)
